molecular formula C7H4ClNO2S B030356 3-Cyanobenzenesulfonyl chloride CAS No. 56542-67-7

3-Cyanobenzenesulfonyl chloride

Cat. No. B030356
CAS RN: 56542-67-7
M. Wt: 201.63 g/mol
InChI Key: BHNRGBRMCNHNQD-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

3-Aminobenzonitrile (2.5 g, 21 mmol) was dissolved in conc. HCl (20 mL) and water (20 mL), cooled to 0° C. and a solution of sodium nitrite (1.5 g, 22 mmol) in water (5 mL) was added dropwise. The reaction mixture was stirred for 10 min to complete the diazonium salt formation. In a separate flask was added copper(I) chloride (0.2 g) over a saturated solution of sulfur dioxide in AcOH (25 mL) and stirred at 0° C. for 10 min. The resulting solution was added dropwise to the diazonium salt and stirred at 0° C. for 1 h. The reaction mixture poured into ice water and the product was extracted with tert-butylmethylether. The combined organic layer was washed with water and brine. The crude product was purified by column chromatography (silica gel 60-120 mesh using 5% EtOAc in petroleum ether) to get the pure 3-cyanobenzene-1-sulfonyl chloride (1.9 g, yield 45%) as an off-white solid. 1H NMR (300 MHz, CDCl3) δ 8.35 (t, J=1.5 Hz, 1H), 8.31-8.27 (m, 1H), 8.06-8.02 (m, 1H), 7.82 (t, J=7.9 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].N([O-])=O.[Na+].[S:14](=[O:16])=[O:15].[ClH:17]>O.CC(O)=O.[Cu]Cl>[C:5]([C:4]1[CH:3]=[C:2]([S:14]([Cl:17])(=[O:16])=[O:15])[CH:9]=[CH:8][CH:7]=1)#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 0° C. for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with tert-butylmethylether
WASH
Type
WASH
Details
The combined organic layer was washed with water and brine
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel 60-120 mesh using 5% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.